molecular formula C23H17N3OS2 B304285 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine

2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine

Cat. No. B304285
M. Wt: 415.5 g/mol
InChI Key: JFNNYIRDWDFZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine, also known as CP-690,550, is a chemical compound that has shown potential as a therapeutic agent for various autoimmune diseases.

Mechanism of Action

2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine works by inhibiting the Janus Kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines. By inhibiting JAK enzymes, 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine disrupts the activation of T-cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It also reduces the proliferation of T-cells and the expression of adhesion molecules, which are involved in the migration of immune cells to inflamed tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine is its specificity for JAK enzymes, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and disease model used in experiments. Additionally, its long-term safety and efficacy in humans are still being evaluated.

Future Directions

For 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine research include the development of more potent and selective JAK inhibitors, as well as the investigation of its potential for other autoimmune and inflammatory diseases. The use of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine in combination with other therapies, such as biologics and small molecule inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine treatment may help to personalize therapy for individual patients.
Conclusion
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine is a promising therapeutic agent for autoimmune diseases that works by inhibiting JAK enzymes and reducing inflammation. Its specificity for JAK enzymes and its ability to reduce the production of pro-inflammatory cytokines make it an attractive target for drug development. However, further research is needed to determine its long-term safety and efficacy in humans, as well as its potential for other diseases.

Synthesis Methods

The synthesis of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine involves several steps, including the reaction of 2-chloro-6,7-dihydro-5H-cyclopenta[b]thiophene with 3-aminopyridine, followed by the reaction with 10H-phenothiazine-10-carboxylic acid chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine has been extensively studied for its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the activation of T-cells, which play a crucial role in the pathogenesis of these diseases.

properties

Product Name

2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine

Molecular Formula

C23H17N3OS2

Molecular Weight

415.5 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C23H17N3OS2/c24-20-14-12-13-6-5-7-15(13)25-22(14)29-21(20)23(27)26-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)26/h1-4,8-12H,5-7,24H2

InChI Key

JFNNYIRDWDFZEA-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.